4-Chloro-2-phenoxypyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

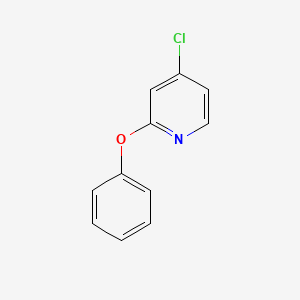

4-Chloro-2-phenoxypyridine is an organic compound that belongs to the class of chloropyridines. It is characterized by a pyridine ring substituted with a chlorine atom at the 4-position and a phenoxy group at the 2-position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-phenoxypyridine typically involves the reaction of 4-chloropyridine with phenol in the presence of a base. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and boron reagents to facilitate the formation of the carbon-carbon bond between the pyridine and phenoxy groups .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pressure, and the concentration of reactants to ensure efficient production. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-phenoxypyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The phenoxy group can be oxidized to form phenoxy radicals.

Reduction: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents.

Oxidation: Reagents like hydrogen peroxide or peracids.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products:

Nucleophilic Substitution: Formation of substituted pyridines.

Oxidation: Formation of phenoxy radicals or quinones.

Reduction: Formation of dihydropyridine derivatives

Scientific Research Applications

4-Chloro-2-phenoxypyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of agrochemicals and pesticides due to its bioactive properties

Mechanism of Action

The mechanism of action of 4-Chloro-2-phenoxypyridine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

- 2-Chloropyridine

- 3-Chloropyridine

- 4-Chloropyridine

Comparison: 4-Chloro-2-phenoxypyridine is unique due to the presence of both a chlorine atom and a phenoxy group, which confer distinct chemical and biological properties. Compared to other chloropyridines, it exhibits different reactivity patterns and bioactivity profiles, making it a valuable compound for various applications .

Biological Activity

4-Chloro-2-phenoxypyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-chloropyridine with phenol derivatives under specific conditions. Various methods, including conventional and microwave-assisted synthesis, have been reported to enhance yields and reduce reaction times. The characterization of the compound is performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antibacterial agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays. It has shown cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound's mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation. Notably, structure-activity relationship studies have indicated that modifications to the phenoxy group can enhance its potency against cancer cells .

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits antioxidant activity. It has been shown to scavenge free radicals effectively, with an IC50 value indicating its ability to protect cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by substituents on the pyridine and phenoxy rings. Studies have shown that:

- Chlorine Substituents : The presence of chlorine enhances both antimicrobial and anticancer activities.

- Phenoxy Modifications : Variations in the phenoxy group can lead to improved binding affinity to biological targets, enhancing efficacy.

This SAR insight is crucial for designing more potent derivatives with targeted biological activity.

Case Studies

- Antimicrobial Efficacy : A study reported the synthesis of various derivatives of this compound, which were tested against multidrug-resistant bacterial strains. The findings indicated that certain derivatives exhibited enhanced activity compared to the parent compound, suggesting a pathway for developing new antibiotics .

- Cytotoxicity in Cancer Research : In a comparative study involving several pyridine derivatives, this compound was found to have superior cytotoxic effects against MCF-7 cells when compared with standard chemotherapeutics like doxorubicin. This highlights its potential as a lead compound in anticancer drug development .

Properties

IUPAC Name |

4-chloro-2-phenoxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFUAWMAVISPTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=CC(=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.